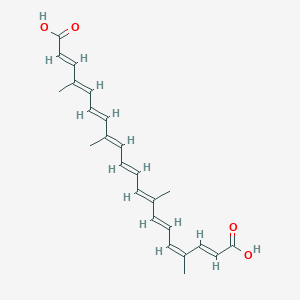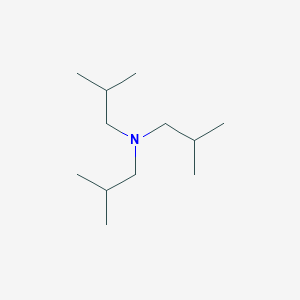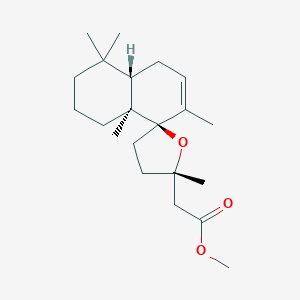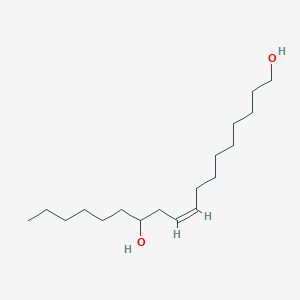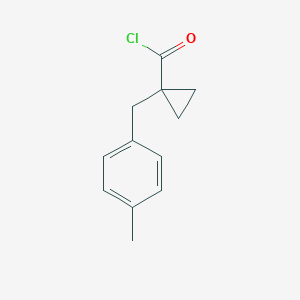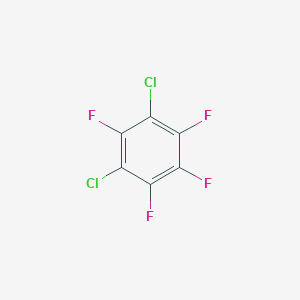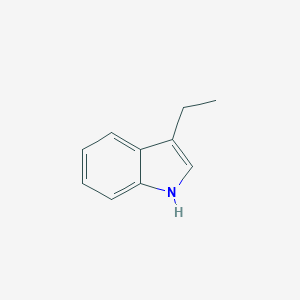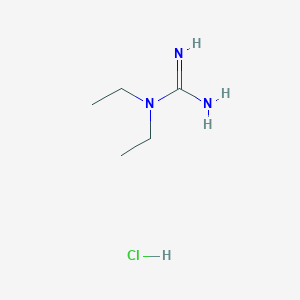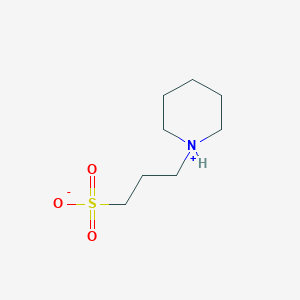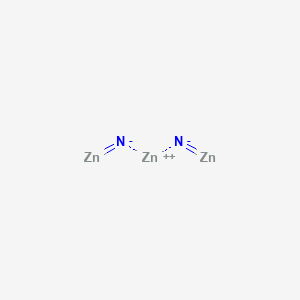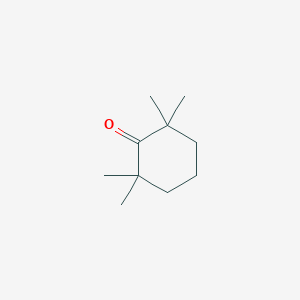
2,2,6,6-テトラメチルシクロヘキサノン
概要
説明
2,2,6,6-Tetramethylcyclohexanone is an organic compound with the molecular formula C10H18O. It is a ketone characterized by a cyclohexane ring substituted with four methyl groups at the 2 and 6 positions. This compound is known for its stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications .
科学的研究の応用
2,2,6,6-Tetramethylcyclohexanone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in studies involving enzyme kinetics and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions: 2,2,6,6-Tetramethylcyclohexanone can be synthesized through several methods. One common approach involves the oxidation of 2,2,6,6-tetramethylcyclohexanol using oxidizing agents such as chromic acid or potassium permanganate. The reaction typically occurs under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of 2,2,6,6-tetramethylcyclohexanone often involves large-scale oxidation processes. These processes utilize continuous flow reactors and advanced catalysts to achieve efficient conversion rates. The use of environmentally friendly oxidants and solvents is also emphasized to minimize the environmental impact .
化学反応の分析
Types of Reactions: 2,2,6,6-Tetramethylcyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to 2,2,6,6-tetramethylcyclohexanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromic acid, potassium permanganate, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: 2,2,6,6-Tetramethylcyclohexanol.
Substitution: Various substituted cyclohexanone derivatives.
作用機序
The mechanism of action of 2,2,6,6-tetramethylcyclohexanone involves its interaction with various molecular targets and pathways. As a ketone, it can act as an electrophile, participating in nucleophilic addition reactions. The presence of the four methyl groups enhances its stability and reactivity, allowing it to engage in diverse chemical transformations. The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules, influencing various biochemical processes .
類似化合物との比較
Cyclohexanone: A simpler ketone with a similar structure but without the methyl substitutions.
2,2,6,6-Tetramethylpiperidone: A related compound with a nitrogen atom in the ring structure.
2,2,6,6-Tetramethylcyclohexanol: The reduced form of 2,2,6,6-tetramethylcyclohexanone.
Uniqueness: 2,2,6,6-Tetramethylcyclohexanone is unique due to its high stability and reactivity, attributed to the presence of four methyl groups. These substitutions not only enhance its chemical properties but also make it a versatile compound for various applications. Its ability to undergo multiple types of reactions and its role as a precursor in the synthesis of complex molecules further distinguish it from similar compounds .
特性
IUPAC Name |
2,2,6,6-tetramethylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(2)6-5-7-10(3,4)8(9)11/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWBUOOIBTVSNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1=O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00152477 | |
| Record name | 2,2,6,6,-Tetramethylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1195-93-3 | |
| Record name | 2,2,6,6-Tetramethylcyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,6,6,-Tetramethylcyclohexanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,6,6,-Tetramethylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,6,6-Tetramethyl-cyclohexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the unique reactivity patterns of 2,2,6,6-Tetramethylcyclohexanone?
A1: 2,2,6,6-Tetramethylcyclohexanone exhibits interesting reactivity due to the steric hindrance imposed by the four methyl groups. For example, it undergoes a regioselective cyclopalladation-oxidation reaction, leading to the formation of β-acetoxy derivatives. [] This reaction highlights the influence of steric factors on the selectivity of palladation. Furthermore, lead tetraacetate oxidation of 2,2,6,6-Tetramethylcyclohexanone oxime results in C-C bond cleavage, producing acetyl hydroxamates. In certain cases, this reaction proceeds through the formation of nitrile oxide intermediates. []
Q2: How does the structure of 2,2,6,6-Tetramethylcyclohexanone affect its fragmentation under chemical ionization conditions?
A2: Studies using deuterium and carbon-13 labeled 2,2,6,6-Tetramethylcyclohexanone have revealed two distinct pathways for its fragmentation under chemical ionization. The energetically favored pathway involves a series of methyl migrations and ring contractions, ultimately yielding protonated acetone. [] This fragmentation pattern provides valuable insights into the gas-phase ion chemistry of sterically hindered ketones.
Q3: Can you describe the use of 2,2,6,6-Tetramethylcyclohexanone in computational chemistry studies?
A3: 2,2,6,6-Tetramethylcyclohexanone serves as a model system for simulating Magnetic Circular Dichroism (MCD) spectra using ab initio methods. [] This approach involves a nonperturbative treatment of the magnetic field and allows for the accurate prediction of MCD spectra. By comparing simulated and experimental spectra, researchers gain insights into the electronic structure and properties of molecules.
Q4: What is the significance of 2,2,6,6-Tetramethylcyclohexanone in the context of hindered ketones?
A4: 2,2,6,6-Tetramethylcyclohexanone, along with 2,2,6-Trimethylcyclohexanone, serves as a valuable model compound for studying the behavior of hindered ketones. [] These compounds provide a platform for investigating the impact of steric hindrance on reactivity, conformation, and spectroscopic properties.
Q5: Is there a straightforward method for complete methylation at the alpha positions of certain ketones, like 2,2,6,6-Tetramethylcyclohexanone?
A5: Yes, a convenient procedure exists for the complete methylation of the alpha positions in some ketones, including 2,2,6,6-Tetramethylcyclohexanone. This method involves treating the ketone with methyl iodide and powdered potassium hydroxide in the presence of a catalytic amount of 18-crown-6. [] This approach offers a practical route to synthesize fully methylated ketones.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



